molecular formula C12H23N B13258051 2-Cyclohexyl-6-methylpiperidine

2-Cyclohexyl-6-methylpiperidine

Cat. No.: B13258051
M. Wt: 181.32 g/mol
InChI Key: JUDUAKFAPNPHOX-UHFFFAOYSA-N
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Description

2-Cyclohexyl-6-methylpiperidine is an organic compound with the molecular formula C₁₂H₂₃N It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-6-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with 2-methyl-1,5-dibromopentane in the presence of a base can yield this compound. The reaction typically requires heating and a suitable solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-6-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases like sodium hydride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Cyclohexyl-6-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6-methylpiperidine involves its interaction with specific molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the cyclohexyl and methyl substituents.

    2,2,6,6-Tetramethylpiperidine: A derivative with four methyl groups, known for its stability and use in organic synthesis.

    Cyclohexylamine: A simpler amine with a cyclohexyl group but lacking the piperidine ring.

Uniqueness

2-Cyclohexyl-6-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

2-cyclohexyl-6-methylpiperidine

InChI

InChI=1S/C12H23N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h10-13H,2-9H2,1H3

InChI Key

JUDUAKFAPNPHOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2CCCCC2

Origin of Product

United States

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